2-[2-oxo-5-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide
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Overview
Description
2-[2-oxo-5-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, a piperidine sulfonyl group, and an acetohydrazide moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-5-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole ring is often synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of the benzothiazole derivative with a piperidine sulfonyl chloride under basic conditions.
Attachment of the Acetohydrazide Moiety: The final step includes the reaction of the sulfonylated benzothiazole with acetohydrazide, typically under acidic or neutral conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Alcohols or amines, depending on the specific reaction conditions.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-[2-oxo-5-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with enzymes and receptors could make it useful in treating diseases or as a diagnostic tool.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-[2-oxo-5-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-oxo-5-(morpholin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide
- 2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide
Uniqueness
Compared to similar compounds, 2-[2-oxo-5-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide stands out due to the presence of the piperidine sulfonyl group. This group can influence the compound’s reactivity, solubility, and biological activity, making it unique in its class.
Properties
Molecular Formula |
C14H18N4O4S2 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-(2-oxo-5-piperidin-1-ylsulfonyl-1,3-benzothiazol-3-yl)acetohydrazide |
InChI |
InChI=1S/C14H18N4O4S2/c15-16-13(19)9-18-11-8-10(4-5-12(11)23-14(18)20)24(21,22)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9,15H2,(H,16,19) |
InChI Key |
YLPMHIMFXKGRFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)SC(=O)N3CC(=O)NN |
Origin of Product |
United States |
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